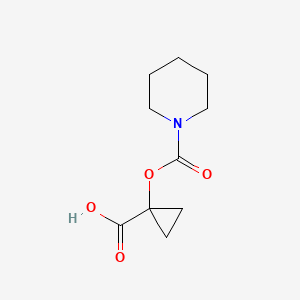

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid

Description

1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring system. The compound contains two functional groups: a carboxylic acid at the 1-position of the cyclopropane and a piperidine-1-carbonyloxy group at the adjacent carbon. This structural combination makes the compound a candidate for pharmaceutical intermediates or bioactive molecules, particularly in drug discovery targeting enzymes or receptors sensitive to cyclopropane-based scaffolds .

Properties

IUPAC Name |

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-8(13)10(4-5-10)15-9(14)11-6-2-1-3-7-11/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYKIOSGAOHQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Cyclopropane Synthesis

A common approach begins with cyclopropane derivatives such as 1-aminocyclopropane-1-carboxylic acid or its esters. For example, 1-aminocyclopropane-1-carboxylic acid can be synthesized via alkylation and cyclization reactions involving nitroacetate and 1,2-dihaloethane, followed by reduction and hydrolysis steps. This route provides a high-purity cyclopropane carboxylic acid intermediate suitable for further functionalization.

Introduction of Piperidine Carbonyloxy Group

The key step is the formation of the carbonyloxy linkage between the cyclopropane carboxylic acid and the piperidine moiety. This can be achieved by reacting the cyclopropane carboxylic acid derivative with piperidine derivatives or their acyl chlorides under controlled conditions.

A patented method for a related compound, 1-cyclopropanecarbonylpiperazine hydrochloride, involves:

- Removal of protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid.

- Reaction with an acid chloride to form the carbonyloxy linkage.

- Salt formation and crystallization to obtain a high-purity product.

This method is noted for its mild reaction conditions, environmental friendliness, and suitability for industrial scale-up, yielding a product with high purity and yield.

Reaction Conditions and Catalysis

For the synthesis of cyclopropane carboxylic acid derivatives, catalytic systems such as sodium nitrite in sulfuric acid aqueous solutions have been employed to facilitate specific transformations like hydroxy group introduction or ester formation. The reactions are typically conducted at low temperatures (0–5 °C) initially, followed by controlled heating (up to 30 °C or reflux conditions) to complete the reaction.

Purification and Post-Reaction Processing

Purification often involves:

- Extraction with organic solvents such as ethyl acetate.

- Drying over anhydrous magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Crystallization from appropriate solvents (e.g., ethanol) to enhance purity.

These steps ensure removal of impurities and isolation of the target compound in high purity suitable for pharmaceutical or chemical applications.

Comparative Data Table of Key Preparation Steps

Research Findings and Practical Considerations

Raw Material Availability: Starting materials like nitroacetate esters and 1,2-dihaloethane are commercially available and cost-effective, facilitating industrial synthesis.

Reaction Mildness: Methods employing trifluoroacetic acid for deprotection and sodium nitrite catalysis operate under mild, controllable conditions, reducing side reactions and environmental impact.

Yield and Purity: Reported yields for these synthetic routes range from 60% to over 90%, with purity levels suitable for pharmaceutical intermediates, achieved by optimized crystallization and purification protocols.

Scalability: The described methods emphasize simple operations, environmentally friendly reagents, and minimal waste, making them amenable to scale-up for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

The compound 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid (also known as PCC) is a cyclic amino acid derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and case studies.

Structure

This compound features a cyclopropane ring, a piperidine moiety, and a carboxylic acid functional group. The unique combination of these elements contributes to its reactivity and interaction with biological systems.

Molecular Formula

- Molecular Formula : C₉H₁₁N₁O₃

Molecular Weight

- Molecular Weight : 183.19 g/mol

Antitumor Activity

Research has indicated that derivatives of cyclopropane-containing compounds exhibit significant antitumor properties. A study demonstrated that PCC analogs showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of key enzymes involved in tumor growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| PCC | MCF-7 | 15 | |

| PCC | HT-29 | 12 |

Neurological Disorders

PCC has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems effectively. In vitro studies have shown that PCC can enhance acetylcholine levels, which may improve cognitive functions.

Building Block in Synthesis

PCC serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

| Reaction Type | Conditions | Product Example | Reference |

|---|---|---|---|

| Esterification | Acid catalyst | Ester derivatives | |

| Amidation | Coupling agents | Amide derivatives | |

| Cyclization | Heat/pressure | Polycyclic compounds |

Polymer Chemistry

PCC has been explored for its potential use in polymer chemistry, particularly in the development of biodegradable polymers. Its carboxylic acid functionality can be utilized to create polyesters through condensation reactions.

Coatings and Adhesives

The unique chemical structure of PCC allows it to be incorporated into coatings and adhesives, providing enhanced adhesion properties and resistance to environmental degradation.

Case Study 1: Antitumor Efficacy of PCC Derivatives

A recent study evaluated the antitumor efficacy of several PCC derivatives against human cancer cell lines. The findings revealed that modifications to the piperidine ring significantly influenced cytotoxic activity, highlighting the importance of structural optimization in drug design.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, PCC was administered to transgenic mice exhibiting cognitive deficits. Results showed marked improvements in memory retention compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

Predicted and Experimental Properties

- Acidity : The carboxylic acid pKa of the target compound is expected to be ~4.5–5.0, similar to 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (predicted pKa 4.78) . Fluorinated analogs like 1-fluorocyclopropane-1-carboxylic acid exhibit lower pKa (~3.37) due to fluorine’s electron-withdrawing effects .

- Lipophilicity : The benzyloxy substituent in 1-(benzyloxy)cyclopropane-1-carboxylic acid increases logP compared to the target compound, suggesting higher membrane permeability but reduced aqueous solubility .

Biological Activity

1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclopropane moiety with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 183.21 g/mol. The structural characteristics of this compound are crucial for its biological activity.

The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The piperidine moiety is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain piperidine carboxylic acid derivatives can inhibit the upregulation of adhesion molecules, which are crucial for bacterial adhesion and infection processes .

Anticancer Properties

Several studies have investigated the anticancer potential of piperidine derivatives. A notable example includes the evaluation of novel piperidine carboxylic acid derivatives that demonstrated significant inhibitory activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit neuroprotective effects. Its interaction with neurotransmitter receptors suggests it could be beneficial in treating conditions such as depression and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(4-Fluorobenzyl)piperidin-4-one | Structure | Contains fluorine; CNS activity | Antidepressant effects |

| 1-(4-Chlorobenzyl)piperidin-4-one | Structure | Chlorine substitution; similar profile | Anticancer properties |

| 1-(2-Nitrobenzyl)piperidin-4-one | Structure | Nitro group; different electronic properties | Antimicrobial activity |

| 1-(3-Bromobenzyl)piperidin-4-one | Structure | Bromine at different position; receptor interaction | Potential CNS effects |

Case Study 1: Inhibition of Neutrophil Migration

A significant study evaluated the efficacy of piperidine derivatives in inhibiting neutrophil migration in an interleukin-1 induced paw inflammation model using mice. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, suggesting therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of piperidine derivatives against various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of cyclopropane-carboxylic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or ring-opening reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is synthesized using a modified Wenker aziridine method, where β-chloroethylamine is treated with sulfuric acid to form an aziridine intermediate, followed by hydrolysis . For the target compound, a plausible route includes:

- Step 1: Reacting cyclopropane-1-carboxylic acid with chloroformate derivatives (e.g., piperidine-1-carbonyl chloride) under anhydrous conditions.

- Step 2: Using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate esterification.

- Optimization: Control reaction temperature (0–25°C), monitor pH to avoid hydrolysis, and purify via recrystallization or HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood to avoid inhalation (GHS H335) or skin contact (H315). For spills, absorb with inert material and dispose as hazardous waste .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyloxy group. Stability tests via TGA/DSC can assess decomposition thresholds .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the cyclopropane ring geometry and piperidine conformation. Cocrystallization with coformers (e.g., 2-aminopyridine) enhances diffraction quality .

- NMR Spectroscopy: ¹H/¹³C NMR should confirm the cyclopropane ring (δ 1.2–1.8 ppm for CH₂ groups) and piperidine coupling (δ 3.0–3.5 ppm for N–COO–). Compare with computed spectra (DFT/B3LYP) .

- HPLC-MS: Use a C18 column (ACN/H₂O gradient) to detect impurities (<0.5%). High-resolution MS (ESI+) validates the molecular ion [M+H]⁺ .

Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or substrate analog?

Methodological Answer:

- Target Identification: Screen against ACC oxidase (ACCO) homologs, as ACC is a precursor to ethylene in plants. Use homology modeling (e.g., SWISS-MODEL) to predict binding pockets .

- Kinetic Assays: Measure IC₅₀ via UV-Vis spectroscopy by tracking α-ketoglutarate consumption (λ = 340 nm) in ACCO assays. Include controls with ACC as the substrate .

- Docking Studies: Perform molecular docking (AutoDock Vina) to evaluate interactions between the piperidine-carbonyloxy moiety and Fe²⁺/ascorbate in ACCO’s active site .

Q. What strategies can resolve contradictions in reactivity data, such as unexpected hydrolysis or dimerization?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (¹⁸O) to trace hydrolysis pathways. Compare kinetics in D₂O vs. H₂O to identify proton-transfer steps .

- Computational Modeling: Apply DFT (Gaussian 16) to calculate transition states for hydrolysis. Solvent effects (PCM model) explain discrepancies between experimental and theoretical rates .

- In Situ Monitoring: Employ ReactIR or NMR to detect intermediates (e.g., acyloxy radicals) during degradation. Quench reactions at intervals for LC-MS analysis .

Q. How can the compound’s stability under physiological conditions be evaluated for biomedical applications?

Methodological Answer:

- Simulated Biofluids: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS over 24–72 hours .

- Metabolic Profiling: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Identify metabolites with HRMS/MS and compare with in silico predictions (Meteor Nexus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.